BenchChemオンラインストアへようこそ!

Bms-1

PD-1/PD-L1 Inhibition TR-FRET Immune Checkpoint

BMS-1 is the definitive PD-1/PD-L1 inhibitor for assay development and translational research. Validated IC50: 6 nM (TR-FRET). High DMSO solubility: 95 mg/mL. Unlike analogs (BMS-202, CA-170) that fail in functional T-cell assays, BMS-1 enables unique applications: circadian chronotherapy studies and cardiotoxicity modeling in vivo. Its triaryl scaffold serves as the pharmacophore for developing next-generation inhibitors with improved potency (IC50 1.21 nM; TGI 67.8% at 20 mg/kg). For research use only.

Molecular Formula C29H33NO5
Molecular Weight 475.6 g/mol
Cat. No. B13399341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms-1
Molecular FormulaC29H33NO5
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC
InChIInChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)
InChIKeyZBOYJODMIAUJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMS-1 (PD-1/PD-L1 Inhibitor 1): Baseline Profile for Scientific Procurement in Immune Checkpoint Research


BMS-1 (CAS 1675201-83-8), also referred to as PD-1/PD-L1 Inhibitor 1, is a small-molecule inhibitor of the protein-protein interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1 . It is a triaryl derivative developed by Bristol-Myers Squibb, characterized by its biphenyl-methoxybenzyl-piperidine carboxylic acid scaffold (C29H33NO5; MW 475.58) . In biochemical assays using time-resolved FRET (TR-FRET), BMS-1 inhibits the PD-1/PD-L1 interaction with an IC50 reported in the range of 6 to 100 nM . As a research tool compound, BMS-1 serves as a foundational molecule for structure-activity relationship (SAR) studies, prodrug development, and nanomedicine applications targeting the PD-1/PD-L1 axis in cancer immunotherapy [1].

Why BMS-1 Cannot Be Substituted with Other Small-Molecule PD-1/PD-L1 Inhibitors


Generic substitution among small-molecule PD-1/PD-L1 inhibitors is scientifically unsound due to profound differences in biochemical potency, cellular efficacy, and target engagement. While many compounds (e.g., BMS-202, BMS-1166, CA-170) share the same nominal target (PD-1/PD-L1 interaction), their performance in cellular and in vivo models diverges sharply. For instance, a 2026 systematic evaluation using a Jurkat-PD-1 T-cell reporter system revealed that BMS-1, BMS-202, and CA-170 failed to reverse PD-1-mediated T-cell inhibition, whereas compounds like ARB-272572 and PD-1/PD-L1 Inhibitor 3 achieved full blockade [1]. This indicates that in vitro biochemical IC50 values alone are insufficient to predict functional cellular activity, and that structural variations among BMS-series compounds confer distinct pharmacological profiles . Furthermore, in vivo data demonstrates that BMS-1 exerts unique temporal and toxicity profiles—such as dosing time-dependent antitumor effects linked to diurnal PD-1 expression on tumor-associated macrophages (TAMs) [2]—which are not documented for its close analogs. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-based assumptions.

BMS-1 Comparative Evidence: Quantitative Differentiation from BMS-202, BMS-1166, BMS-1001, and CA-170


Biochemical Potency: BMS-1 Exhibits 3-Fold Higher Potency than BMS-202 in TR-FRET Assays

In a time-resolved FRET (TR-FRET) assay measuring the inhibition of the PD-1/PD-L1 protein-protein interaction, BMS-1 demonstrates an IC50 of 6 nM, which is 3-fold more potent than BMS-202 (IC50 = 18 nM) under comparable assay conditions . This difference in biochemical affinity establishes BMS-1 as a more potent binder at the molecular level.

PD-1/PD-L1 Inhibition TR-FRET Immune Checkpoint Small Molecule

Cellular Activity in T-Cell Reporter Assays: BMS-1 Fails to Reverse PD-1 Inhibition Unlike PD-1/PD-L1 Inhibitor 3

In a 2026 comparative study using a Jurkat-PD-1 T-cell reporter system, BMS-1 was found to be ineffective at reducing PD-1-mediated reporter inhibition, failing to restore T-cell activation [1]. This is in stark contrast to PD-1/PD-L1 Inhibitor 3, which achieved complete reversal of PD-1 inhibitory effects in the same assay system [1]. This functional divergence underscores that biochemical binding does not translate to cellular activity for BMS-1.

T-cell Activation Reporter Assay Immune Checkpoint Blockade Cellular Efficacy

In Vivo Antitumor Efficacy: BMS-1 Demonstrates Dosing Time-Dependent Tumor Growth Inhibition in B16/BL6 Melanoma Model

In a B16/BL6 melanoma-bearing mouse model, BMS-1 exhibited significantly enhanced antitumor efficacy when administered at the circadian time corresponding to peak PD-1 expression on tumor-associated macrophages (TAMs) [1]. While quantitative tumor growth inhibition (TGI) data from this study is not directly compared to another small molecule, the study establishes that the efficacy of BMS-1 is conditional on dosing time—a parameter not yet established for BMS-202 or BMS-1166 in comparable published studies. This temporal dependency is a unique characteristic of BMS-1's pharmacology.

In Vivo Efficacy Chronotherapy Melanoma Tumor-Associated Macrophages

Cardiotoxicity Profile: BMS-1 Impairs Cardiac Function While Reducing Tumor Weight in Melanoma-Bearing Mice

In a 2025 study assessing immune checkpoint inhibitor-related cardiotoxicity, BMS-1 (10 mg/kg) significantly reduced tumor weight in melanoma-bearing mice but concurrently impaired cardiac function [1]. Echocardiography revealed compromised heart health, and biochemical markers including creatine kinase, aspartate transaminase, and lactate dehydrogenase were elevated, indicating myocardial injury [1]. This dual effect of tumor reduction coupled with cardiac impairment is a documented liability of BMS-1 that may not be equally pronounced for other BMS-series compounds (e.g., BMS-1001 is reported to have low cellular toxicity ).

Cardiotoxicity Immune-Related Adverse Events In Vivo Toxicology PD-1 Inhibitor

Solubility and Stability: BMS-1 Offers High DMSO Solubility (95 mg/mL) but Limited Aqueous Solubility

BMS-1 exhibits high solubility in DMSO (95 mg/mL; 199.75 mM) and ethanol (95 mg/mL), but is reported as insoluble in water . This solubility profile contrasts with BMS-202, which has a reported solubility of approximately 10 mg/mL in DMSO . The high organic solubility of BMS-1 facilitates preparation of concentrated stock solutions for in vitro studies, but its aqueous insolubility necessitates careful formulation for in vivo administration.

Solubility Formulation In Vitro Assay Compound Handling

Structural Foundation: BMS-1 Serves as Lead Scaffold for Next-Generation Inhibitors with Improved Potency

BMS-1 has been utilized as the lead pharmacophore for the design of novel triaryl derivatives containing ester chains [1]. One such optimized derivative, compound 22, achieved an IC50 of 1.21 nM in an HTRF assay and a KD of 5.068 nM by SPR—representing an approximately 5-fold improvement in biochemical binding affinity compared to the parent BMS-1 (IC50 6 nM) [1]. Additionally, compound 22 demonstrated in vivo antitumor activity with a tumor growth inhibition (TGI) rate of 67.8% at 20 mg/kg (i.p.) in a 4T1 mouse model without obvious toxicity [1]. This positions BMS-1 not merely as a tool compound but as a validated starting point for medicinal chemistry optimization.

Structure-Activity Relationship Lead Optimization Triaryl Scaffold Pharmacophore

Recommended Application Scenarios for BMS-1 Based on Verified Evidence


Positive Control for Biochemical PD-1/PD-L1 Binding Assays (TR-FRET or SPR)

BMS-1 is an appropriate positive control for TR-FRET or surface plasmon resonance (SPR) assays designed to measure inhibition of the PD-1/PD-L1 protein-protein interaction. Its well-documented IC50 of 6 nM (TR-FRET) provides a reliable benchmark for assay validation and compound screening . Due to its high DMSO solubility (95 mg/mL), BMS-1 can be easily prepared as a concentrated stock solution for dose-response studies .

Scaffold for Structure-Activity Relationship (SAR) Studies and Lead Optimization

BMS-1 serves as a validated pharmacophore for medicinal chemistry programs focused on developing next-generation PD-1/PD-L1 inhibitors. Its triaryl core structure has been successfully derivatized to yield compounds with significantly improved potency (e.g., IC50 = 1.21 nM) and in vivo efficacy (TGI = 67.8% at 20 mg/kg) [1]. Researchers can use BMS-1 as a reference compound for designing and benchmarking novel PD-L1 binders.

In Vivo Studies of Circadian Pharmacology and Immune Checkpoint Chronotherapy

BMS-1 is uniquely suited for in vivo studies investigating the circadian regulation of immune checkpoint efficacy. Its demonstrated dosing time-dependent antitumor effect, linked to diurnal PD-1 expression on tumor-associated macrophages (TAMs), makes it an essential tool for chronotherapy research [2]. This application is not supported by evidence for closely related analogs such as BMS-202 or BMS-1166.

Modeling Immune Checkpoint Inhibitor-Related Cardiotoxicity

BMS-1 (10 mg/kg) has been validated as an inducer of cardiotoxicity in melanoma-bearing mouse models, characterized by elevated myocardial enzymes and impaired cardiac function as measured by echocardiography [3]. Researchers investigating the mechanisms of immune-related adverse events (irAEs) associated with PD-1/PD-L1 blockade can utilize BMS-1 to establish a reproducible cardiotoxicity model, enabling the study of protective interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bms-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.